5-bromo-2-chloro-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 5-bromo-2-chloro-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide features a benzamide core substituted with bromo and chloro groups at positions 5 and 2, respectively. Its 1,3,4-thiadiazol-2-yl moiety is further functionalized with a sulfanyl-linked ethyl group bearing a 1,2,3,4-tetrahydroquinolin-1-yl substituent.
The tetrahydroquinolin group may enhance lipophilicity and membrane permeability, while the thiadiazol ring contributes to electron-deficient properties, facilitating interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN4O2S2/c21-13-7-8-15(22)14(10-13)18(28)23-19-24-25-20(30-19)29-11-17(27)26-9-3-5-12-4-1-2-6-16(12)26/h1-2,4,6-8,10H,3,5,9,11H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZEKOYOXNDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the thiadiazole and tetrahydroquinoline intermediates with a brominated and chlorinated benzamide derivative using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine and chlorine atoms on the benzamide ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-chloro-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the tetrahydroquinoline moiety are crucial for binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogen Effects : Bromine substituents (as in the target compound) are associated with higher bactericidal activity compared to chlorine analogs, though this advantage diminishes under protein-rich conditions .
Heterocyclic Core : Thiadiazol derivatives (e.g., target compound) exhibit broader bioactivity than thiazol analogs () due to greater conformational flexibility and sulfur-mediated redox activity .
Substituent Bulk: The tetrahydroquinolin group in the target compound likely improves pharmacokinetic properties (e.g., half-life) over smaller substituents like chlorobenzyl () .
Bioactivity and Mechanism
- Antimicrobial Activity : Bromine-substituted compounds (e.g., target) show superior initial bactericidal activity, but chlorine derivatives may retain efficacy longer in protein-rich environments .
- Enzyme Inhibition: The tetrahydroquinolin group in the target compound could mimic natural cofactors, inhibiting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), similar to nitazoxanide derivatives () .
Biological Activity
5-bromo-2-chloro-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core along with halogen substitutions and a thiadiazole ring, which are known to contribute to various pharmacological effects.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Benzamide Core : Provides a stable aromatic structure.
- Halogen Substituents : The presence of bromine and chlorine atoms enhances lipophilicity and may influence receptor binding.
- Thiadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Tetrahydroquinoline Moiety : This structure is often associated with neuroactive properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Below are the notable findings from various studies:
Antimicrobial Activity
In vitro studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For example:
- Compounds containing thiadiazole rings have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The incorporation of the tetrahydroquinoline moiety suggests potential anticancer activity:
- A study demonstrated that related compounds exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests possible interactions with key enzymes:
- Preliminary assays indicate that related compounds may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of 5-bromo-2-chloro-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide on human cancer cell lines. Results indicated an IC50 value in the micromolar range against breast cancer cells, suggesting effective anti-tumor activity.
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy against Mycobacterium tuberculosis. The compound showed promising results compared to standard treatments like isoniazid, indicating potential for further development as an antitubercular agent.
Data Table
The following table summarizes key biological activities observed for related compounds:
| Activity Type | Related Compound | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | Thiadiazole Derivative | 20 | Staphylococcus aureus |
| Cytotoxicity | Tetrahydroquinoline Derivative | 15 | MCF-7 Breast Cancer Cells |
| Enzyme Inhibition | Similar Benzamide | 46.42 | BChE (compared to physostigmine) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
